1,1'-[3-methyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one
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Overview
Description
1-[3-METHYL-6-(4-NITROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE is a complex organic compound belonging to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-METHYL-6-(4-NITROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The treatment of this intermediate with methyl hydrazinecarbodithioate or hydrazinecarbothioamide affords the desired 1,3,4-thiadiazolyl derivatives . The reaction is carried out in absolute ethanol in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-METHYL-6-(4-NITROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted derivatives at the nitro group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[3-METHYL-6-(4-NITROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE involves its interaction with various molecular targets. The compound’s biological activity is primarily attributed to its ability to inhibit specific enzymes or receptors in microorganisms, leading to their death or inhibition of growth . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds share a similar core structure and exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
1,2,4-Triazoles: Known for their antifungal and antibacterial activities.
Thiazoles: Used in the treatment of various diseases, including bacterial infections and inflammation.
Uniqueness
Its combination of a triazole and thiadiazole ring system makes it a versatile compound for further chemical modifications and drug development .
Properties
Molecular Formula |
C17H17N5O4S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
1-[3-methyl-6-(4-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one |
InChI |
InChI=1S/C17H17N5O4S/c1-4-13(23)16-15(11-6-8-12(9-7-11)22(25)26)21(14(24)5-2)20-10(3)18-19-17(20)27-16/h6-9H,4-5H2,1-3H3 |
InChI Key |
ZPKCZSLVIJVHMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N(N2C(=NN=C2S1)C)C(=O)CC)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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